1-(4-chlorophenyl)pyrazole-4-carboxylic Acid
CAS No.: 138907-80-9
Cat. No.: VC21325070
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138907-80-9 |
---|---|
Molecular Formula | C10H7ClN2O2 |
Molecular Weight | 222.63 g/mol |
IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Standard InChI Key | PBSAOBJMSYDULI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl |
Introduction
Chemical Properties and Structure
1-(4-chlorophenyl)pyrazole-4-carboxylic acid is characterized by its specific molecular structure that incorporates both aromatic and heterocyclic features. The compound's identifiers and structural details are summarized in Table 1.
Table 1: Chemical Identifiers and Structural Information
Parameter | Value |
---|---|
CAS Number | 138907-80-9 |
Molecular Formula | C₁₀H₇ClN₂O₂ |
Molecular Weight | 222.63 g/mol |
IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI | InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
InChI Key | PBSAOBJMSYDULI-UHFFFAOYSA-N |
SMILES | OC(=O)c1cnn(c1)c2ccc(Cl)cc2 |
MDL Number | MFCD09936018 |
European Community (EC) Number | 858-700-4 |
The structural framework consists of a pyrazole core (a five-membered heterocyclic ring containing adjacent nitrogen atoms) with a carboxylic acid group (-COOH) at the 4-position. The 1-position of the pyrazole ring is substituted with a 4-chlorophenyl group, where a chlorine atom is attached to the para position of the phenyl ring .
Physical Properties
The physical properties of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid are important for handling, storage, and application in various chemical processes. These properties are summarized in Table 2.
Table 2: Physical Properties
Property | Description |
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Appearance | Powder |
Color | Not specified in available data |
Solubility | Limited solubility in water; soluble in polar organic solvents |
LogP | 2.22390 (predicted) |
Storage Temperature | Room temperature |
Stability | Stable under normal conditions; store in sealed containers |
The compound is typically handled as a powder and is recommended to be stored at room temperature in sealed containers to prevent degradation .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid. The most common methods involve:
Direct Synthesis
The direct synthesis typically involves the reaction of a suitably substituted hydrazine with a β-ketoester, followed by cyclization to form the pyrazole ring structure .
Rearrangement Reactions
According to available research, alkyl pyrazole-4-carboxylate compounds can be synthesized from pyrazole-5-carboxylic acid through rearrangement reactions. This approach provides an alternative pathway for the synthesis of the target compound and its derivatives .
Functionalization of Existing Pyrazole Scaffolds
Related Compounds and Derivatives
The basic structure of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid serves as a scaffold for numerous derivatives with modified substituents. These variations can significantly alter the physicochemical and biological properties of the compounds.
Table 3: Selected Derivatives of 1-(4-Chlorophenyl)pyrazole-4-carboxylic Acid
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 187998-35-2 | C₁₁H₉ClN₂O₂ | 236.66 |
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-80-6 | C₁₁H₆ClF₃N₂O₂ | 290.63 |
1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid | 786727-18-2 | C₁₀H₆ClIN₂O₂ | 348.52 |
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid | 786727-24-0 | C₁₂H₉ClN₂O₂ | 248.66 |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | 175137-17-4 | C₁₃H₁₃ClN₂O₂ | 264.71 |
1-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | 1006452-71-6 | C₁₁H₉ClN₂O₂ | 236.66 |
These derivatives differ mainly in the substituent at the 5-position of the pyrazole ring, which can include methyl, trifluoromethyl, iodo, ethenyl, and propyl groups. Additionally, variations in the connection between the pyrazole and the chlorophenyl moiety exist, as exemplified by the benzyl-substituted derivative .
Research Applications
1-(4-Chlorophenyl)pyrazole-4-carboxylic acid and its derivatives have attracted significant interest in various research fields, particularly in medicinal chemistry and pharmaceutical development.
Biological Activities
Studies have demonstrated that compounds structurally related to 1-(4-chlorophenyl)pyrazole-4-carboxylic acid possess a range of biological activities:
Antitumor Activity
Research has shown that various pyrazole derivatives, particularly those derived from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, exhibit significant antitumor activity. According to a study by the National Cancer Institute (NCI), several compounds in this class demonstrated potential and broad-spectrum antitumor activity against multiple tumor cell lines with GI50 values below 100 μM .
Two compounds in particular, identified as compounds 14 and 11 in the study, demonstrated remarkable effectiveness:
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Compound 14: GI50, TGI, and LC50 MG-MID values of 0.08, 15.8, and 64.6 μM, respectively
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Compound 11: GI50, TGI, and LC50 MG-MID values of 0.20, 11.7, and 87.1 μM, respectively
These compounds showed particular effectiveness against the leukemia subpanel at both the GI50 and TGI levels .
Anti-HCV Activity
Several derivatives of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have also been investigated for their activity against hepatitis C virus (HCV). Compounds were tested for their effect on the replication of HCV in HepG2 hepatocellular carcinoma cell lines infected with the virus using reverse transcription-polymerase chain reaction (RT-PCR) techniques. Results revealed that certain compounds were capable of inhibiting the replication of both the HCV RNA (+) and (-) strands at concentrations between 10-100 μg/mL .
Pharmaceutical Research
The versatility of the pyrazole scaffold and the various functionalization possibilities make 1-(4-chlorophenyl)pyrazole-4-carboxylic acid an important building block in pharmaceutical research. The compound serves as a precursor for the development of more complex molecules with targeted biological activities .
Chemical Reactivity
The reactivity of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid is largely determined by its functional groups:
Carboxylic Acid Group
The carboxylic acid functionality at the 4-position of the pyrazole ring can participate in various reactions:
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Esterification to form corresponding esters
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Amidation to form amide derivatives
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Reduction to form alcohols or aldehydes
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Decarboxylation under specific conditions
Pyrazole Ring
The pyrazole ring, being an electron-rich heterocycle, can undergo:
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Electrophilic substitution reactions, particularly at the 3- and 5-positions
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Coordination with metal ions through the nitrogen atoms
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Further functionalization to introduce additional substituents
Chlorophenyl Group
The chlorine substituent on the phenyl ring provides a site for potential nucleophilic aromatic substitution reactions, which can be leveraged to introduce other functional groups.
Analytical Methods for Identification and Characterization
Various analytical techniques are employed for the identification and characterization of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid C=O stretching vibration
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Mass Spectrometry (MS): Enables determination of molecular weight and fragmentation patterns
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UV-Visible Spectroscopy: Provides information about electronic transitions and chromophores
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation
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Thin-Layer Chromatography (TLC): Employed for monitoring reactions and initial purity assessments
Future Research Directions
The continued exploration of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid and its derivatives presents several promising avenues for future research:
Structure-Activity Relationship Studies
Systematic investigation of how structural modifications affect biological activity could lead to the development of more potent and selective compounds for specific therapeutic applications .
Novel Synthetic Methodologies
Development of more efficient and environmentally friendly synthetic routes could enhance the accessibility of these compounds for research and application purposes .
Expanded Biological Screening
Given the observed antitumor and anti-HCV activities of related compounds, expanded screening against other disease targets might reveal additional therapeutic applications .
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